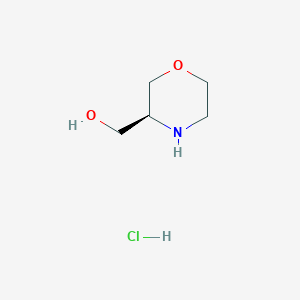

(S)-morpholin-3-ylmethanol hydrochloride

Description

Properties

IUPAC Name |

[(3S)-morpholin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUDHYXVXRFLY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660886 | |

| Record name | [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-79-7 | |

| Record name | [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3(S)-Hydroxymethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-morpholin-3-ylmethanol hydrochloride (CAS: 218594-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-morpholin-3-ylmethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar hydroxymethyl group with a morpholine scaffold, make it a valuable synthon for introducing specific stereochemistry and modulating the physicochemical properties of bioactive molecules. The morpholine ring, a privileged structure in drug design, is known to enhance aqueous solubility, metabolic stability, and bioavailability, often leading to improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, applications, and handling of this compound, intended to support researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in synthesis and drug design. Key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 218594-79-7 | [3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [3][4] |

| Appearance | White to off-white solid | - |

| Boiling Point | 218.3°C at 760 mmHg (estimated for free base) | [5] |

| Solubility | Soluble in water | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| InChI Key | WFLUDHYXVXRFLY-JEDNCBNOSA-N | [4] |

| Canonical SMILES | C1COC--INVALID-LINK--CO.Cl | [6] |

Synthesis and Stereochemical Control

The enantiopurity of this compound is critical for its use in chiral drug synthesis. Several synthetic strategies can be employed to achieve high stereochemical control. A common and effective approach involves the use of a chiral pool starting material, such as the amino acid L-serine.[7]

Proposed Synthetic Pathway from L-Serine

This multi-step synthesis leverages the inherent chirality of L-serine to establish the desired (S)-stereocenter. The general workflow is outlined below.

Caption: Proposed synthetic pathway for this compound starting from L-serine.

Detailed Experimental Protocol (Illustrative)

Step 1: Esterification of L-Serine

-

Suspend L-serine in tert-butyl acetate.

-

At 0-10°C, add a suitable acid catalyst (e.g., perchloric acid).

-

Warm the mixture and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with a basic solution, followed by extraction and drying to yield L-serine tert-butyl ester.[7]

Causality: The tert-butyl ester protects the carboxylic acid and prevents its participation in subsequent reactions.

Step 2: N-Chloroacetylation

-

Dissolve L-serine tert-butyl ester in a suitable solvent like dichloromethane.

-

At 0-10°C, add a solution of chloroacetyl chloride in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture, dry the organic layer, and concentrate to obtain N-chloroacetyl-L-serine tert-butyl ester.[7]

Causality: This step introduces the chloroacetyl group, which contains the electrophilic carbon necessary for the subsequent cyclization.

Step 3: Intramolecular Cyclization

-

Dissolve the N-chloroacetylated intermediate in a solvent such as toluene.

-

Add a base, for example, sodium ethoxide, to facilitate the intramolecular Williamson ether synthesis.

-

Heat the reaction mixture to promote cyclization.

-

After completion, cool the reaction and perform an aqueous workup to isolate (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.[7]

Causality: The base deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom to form the morpholine ring.

Step 4: Reduction of the Amide and Ester

-

Dissolve the cyclic intermediate in an appropriate solvent like methanol or tetrahydrofuran.

-

Use a strong reducing agent, such as lithium aluminum hydride or a combination of aluminum trichloride and sodium borohydride, to reduce both the amide and the ester functionalities.[7]

-

Carefully quench the reaction and work up to isolate the crude (S)-morpholin-3-ylmethanol.

Causality: A powerful reducing agent is required to convert both the ester and the more stable amide to the corresponding alcohol and amine, respectively.

Step 5: Salt Formation

-

Dissolve the crude (S)-morpholin-3-ylmethanol in a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of hydrogen chloride in the same or a compatible solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed, and dried.

Causality: The formation of the hydrochloride salt improves the compound's stability and handling characteristics, making it a more suitable form for storage and use in subsequent reactions.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Analytical Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 3.4-3.9 ppm, and the hydroxymethyl protons.[8] The exact chemical shifts will be influenced by the solvent and the protonation state.

-

¹³C NMR : The carbon spectrum will confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is suitable for determining the molecular weight of the free base by observing the [M+H]⁺ ion.[8]

Chromatographic Methods

Purity Determination (RP-HPLC)

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

-

Detection : UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

-

Purpose : To determine the chemical purity by separating the main component from any synthesis-related impurities.

Enantiomeric Purity (Chiral HPLC) The development of a chiral HPLC method is crucial to verify the enantiomeric excess. Given the polar and aminolic nature of the compound, a polysaccharide-based chiral stationary phase (CSP) is a good starting point.[9][10]

-

Column : A polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H, or their immobilized versions).

-

Mobile Phase : Typically a normal-phase eluent such as a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the basic morpholine nitrogen.[10] A polar organic or reversed-phase method might also be explored.[9]

-

Detection : UV or a universal detector like a Corona Charged Aerosol Detector (CAD) if UV sensitivity is low.

-

Self-Validation : The method should be validated by analyzing a racemic mixture of morpholin-3-ylmethanol hydrochloride to ensure the separation of both enantiomers. The (R)-enantiomer can be sourced or synthesized for this purpose.[11]

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its ability to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1][2] this compound serves as a key building block for incorporating this beneficial group with a specific stereochemistry.

-

Kinase Inhibitors : Many kinase inhibitors incorporate a morpholine ring to enhance their solubility and pharmacokinetic properties. The morpholine can interact with the solvent-exposed region of the kinase active site. This compound can be used to synthesize derivatives that target kinases such as PI3K.[12][13][14]

-

Central Nervous System (CNS) Drugs : The physicochemical properties of the morpholine ring, including its pKa, make it suitable for designing drugs that can cross the blood-brain barrier.[15][16] This building block is therefore valuable in the synthesis of novel therapeutics for neurological and psychiatric disorders.

-

General Scaffolding : The hydroxymethyl group provides a convenient handle for further functionalization, allowing for the attachment of various pharmacophoric groups through ether, ester, or other linkages. This versatility makes it a valuable component in the construction of diverse chemical libraries for high-throughput screening.

Safety and Handling

This compound is classified as harmful and an irritant.[3][4] Proper safety precautions must be taken during its handling and storage.

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) :

-

Wear protective gloves, clothing, and eye/face protection.

-

Work in a well-ventilated area, preferably in a chemical fume hood.[17]

-

-

Handling :

-

Storage :

-

First Aid Measures :

-

If swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.

-

In case of skin contact : Take off contaminated clothing and wash with plenty of soap and water.[3]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 7. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 10. hplc.today [hplc.today]

- 11. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. trc-corp.com [trc-corp.com]

- 18. fishersci.com [fishersci.com]

The Versatile Chiral Synthon: A Technical Guide to the Research Applications of (S)-morpholin-3-ylmethanol Hydrochloride

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—render it a valuable component in the design of novel therapeutics.[1] Within this important class of heterocycles, chiral building blocks offer an even greater advantage, allowing for the precise three-dimensional arrangement of functionalities to optimize interactions with biological targets. This guide provides an in-depth technical exploration of (S)-morpholin-3-ylmethanol hydrochloride , a versatile chiral synthon that has garnered significant attention in pharmaceutical research. We will delve into its fundamental properties, its strategic application in the synthesis of complex bioactive molecules, and provide detailed, field-proven insights into its practical utilization in the laboratory.

Core Characteristics of this compound

This compound is a chiral organic compound valued for its unique structural features that make it an ideal starting material in multi-step syntheses.

Molecular Structure and Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Appearance | Off-White to Yellow Solid | |

| Chirality | (S)-enantiomer | |

| Form | Hydrochloride salt |

The hydrochloride salt form of (S)-morpholin-3-ylmethanol enhances its stability and solubility, which are advantageous for its use in a variety of reaction conditions and formulations.[3] The presence of a primary alcohol and a secondary amine within the chiral morpholine scaffold provides two key points for chemical modification, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.

Strategic Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary utility of this compound in research lies in its role as a chiral building block for the synthesis of biologically active compounds. Its applications span several therapeutic areas, with a notable emphasis on oncology and central nervous system (CNS) disorders.

Architecting Kinase Inhibitors: Targeting Oncogenic Signaling Pathways

The morpholine scaffold is a recurring motif in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The morpholine ring can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, enhancing the potency and selectivity of the inhibitor. Furthermore, its favorable pharmacokinetic properties contribute to better drug-like characteristics.

While direct synthesis of a marketed drug from this compound is not prominently documented, its utility is exemplified in the synthesis of analogues of established kinase inhibitors and novel compounds targeting key signaling pathways like PI3K/mTOR.

The PI3K/mTOR Pathway: A Prime Target for Morpholine-Containing Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A number of dual PI3K/mTOR inhibitors incorporate a morpholine moiety, underscoring its importance in this class of compounds.

Conceptual Synthetic Workflow: Towards a Dual PI3K/mTOR Inhibitor

The following workflow illustrates a conceptual pathway for the synthesis of a dual PI3K/mTOR inhibitor, leveraging this compound as a key chiral building block. This process is based on established synthetic strategies for morpholine-containing kinase inhibitors.

References

Unveiling the Potential Mechanism of Action of (S)-morpholin-3-ylmethanol hydrochloride: A Speculative Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: (S)-morpholin-3-ylmethanol hydrochloride is a chiral heterocyclic compound widely utilized as a versatile building block in the synthesis of complex pharmaceutical agents. While its role in synthetic chemistry is well-established, its intrinsic biological activity and specific mechanism of action (MOA) as a standalone entity are not extensively documented. This guide provides a speculative exploration into the potential pharmacological activities of this compound, grounded in the well-documented roles of its core morpholine scaffold in medicinal chemistry. We propose several plausible mechanisms, including kinase inhibition, G-protein coupled receptor (GPCR) modulation, and induction of apoptosis. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven framework and detailed experimental protocols to systematically investigate and deconvolute the potential MOA of this and structurally related molecules.

Introduction to this compound

(S)-morpholin-3-ylmethanol is a chiral organic compound featuring a six-membered morpholine ring, a stereocenter at the C3 position, and a hydroxymethyl functional group.[1] The hydrochloride salt form enhances its stability and aqueous solubility.[2] Its primary application lies in its role as a key intermediate for the synthesis of more complex molecules, particularly drugs targeting the central nervous system (CNS).[1]

Despite its widespread use as a synthetic precursor, the inherent biological activity of the molecule itself is an area of untapped research. The objective of this guide is to move beyond its identity as a simple building block and to propose testable hypotheses regarding its potential as a pharmacologically active agent. This exploration is warranted by the privileged nature of its core scaffold in numerous approved therapeutic agents.

The Morpholine Scaffold: A Privileged Element in Pharmacology

The morpholine heterocycle is a ubiquitous and privileged structure in medicinal chemistry, featured in a multitude of approved and experimental drugs.[3] Its prevalence is attributed to a combination of advantageous physicochemical, metabolic, and biological properties.

-

Physicochemical Properties: The morpholine ring, with its weak basic nitrogen and opposing oxygen atom, confers a favorable balance of lipophilicity and hydrophilicity.[4][5] This balance is critical for optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties, including oral bioavailability and permeability across the blood-brain barrier (BBB).[4]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation and can improve the metabolic profile of a drug candidate, for instance, by enhancing its profile against cytochrome P450 enzymes like CYP3A4.[4][5]

-

Pharmacophore Contribution: Far from being an inert scaffold, the morpholine moiety often plays a direct role in binding to biological targets. It can act as a hydrogen bond acceptor (via the oxygen) or a basic center (via the nitrogen), and serves to correctly orient other critical pharmacophoric elements for optimal target engagement.[3][5]

Given these well-established roles, it is scientifically logical to speculate that this compound, which contains these key structural features, may possess intrinsic biological activity.

Speculative Mechanisms of Action

Based on the structure of this compound and the known activities of other morpholine-containing compounds, we propose the following plausible mechanisms of action.

Hypothesis 1: Kinase Inhibition

The morpholine moiety is a cornerstone of numerous kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mTOR pathways, which are critical in cancer cell growth and proliferation.[6]

Rationale: The ATP-binding pocket of many kinases features a "hinge" region rich in hydrogen bond donors and acceptors. The secondary amine and hydroxymethyl group of this compound could form critical hydrogen bonds with this hinge region, while the morpholine ring itself occupies an adjacent hydrophobic pocket, acting as a scaffold. The (S)-stereochemistry would likely confer specificity for a particular kinase or kinase family.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

Many CNS-active drugs, including antidepressants and anxiolytics, contain a morpholine ring and act on GPCRs or neurotransmitter transporters.[4] Examples include reboxetine (a norepinephrine reuptake inhibitor) and aprepitant (an NK1 receptor antagonist).[4][5]

Rationale: The protonated secondary amine of the molecule can form a key ionic interaction with a conserved aspartate residue found in the binding pocket of most aminergic GPCRs. The hydroxymethyl group and morpholine oxygen can provide additional hydrogen bonding interactions, while the chiral center ensures a specific stereochemical fit, potentially leading to agonist or antagonist activity at receptors involved in neurotransmission.[1]

Hypothesis 3: Induction of Apoptosis

Preliminary research has suggested that (S)-morpholin-3-ylmethanol may possess cytotoxic properties and the ability to induce apoptosis in cancer cells.[1]

Rationale: The mechanism for apoptosis induction could be downstream of a primary target (like a kinase) or through a more direct pathway. The compound could, for example, induce mitochondrial outer membrane permeabilization (MOMP) by interacting with Bcl-2 family proteins or generate reactive oxygen species (ROS), leading to cellular stress and activation of the intrinsic apoptotic cascade.

A Phased Experimental Approach to MOA Deconvolution

To systematically test these hypotheses, we propose a phased experimental workflow, moving from broad, unbiased screening to specific, hypothesis-driven validation assays.

Phase 1: Broad Target Screening & Activity Profiling

The initial phase aims to identify potential biological targets or cellular effects without bias toward a single hypothesis.

Protocol 4.1: Broad-Spectrum Kinase Panel Screening

-

Objective: To identify potential kinase targets from a large, representative panel of the human kinome.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™).

-

Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of over 400 kinases.

-

The assay typically measures the ability of the compound to displace a proprietary ligand from the kinase active site.

-

Results are reported as "% Control" or "% Inhibition". Hits are typically defined as >75% inhibition.

-

-

Causality: This unbiased approach provides a comprehensive overview of potential kinase interactions, guiding the selection of specific kinases for further validation.

Protocol 4.2: General Cytotoxicity Screening

-

Objective: To assess the compound's effect on the viability of various cancer cell lines.

-

Methodology:

-

Select a panel of cancer cell lines representing different tissue origins (e.g., U87MG glioblastoma, A549 lung carcinoma, MCF-7 breast cancer).

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

-

Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo®.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

-

-

Causality: This experiment directly tests the cytotoxicity hypothesis and identifies sensitive cell lines for subsequent mechanistic studies.

Phase 2: Hypothesis Validation and Mechanistic Elucidation

If hits are identified in Phase 1, the following protocols can be used for validation.

Protocol 4.3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Objective: To confirm a direct inhibitory effect on a specific kinase hit from the panel screen and determine its potency (IC₅₀).

-

Methodology:

-

Set up a reaction containing the purified recombinant kinase, its specific substrate, ATP, and a serial dilution of this compound.

-

Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.

-

Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

-

Plot the data and calculate the IC₅₀ value using non-linear regression.

-

-

Causality: This biochemical assay confirms direct enzyme inhibition, ruling out indirect or cell-based artifacts.

Protocol 4.4: Apoptosis Confirmation by Annexin V/Propidium Iodide Staining

-

Objective: To determine if cell death observed in cytotoxicity assays occurs via apoptosis.

-

Methodology:

-

Treat a sensitive cell line (identified in Protocol 4.2) with this compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

-

Causality: This assay provides definitive evidence of apoptosis by detecting the externalization of phosphatidylserine (via Annexin V) and loss of membrane integrity (via PI).

Data Presentation and Visualization

Clear presentation of quantitative data and visual models of pathways and workflows are essential for interpreting results.

Quantitative Data Summary

Hypothetical results from the proposed experiments are summarized below for illustrative purposes.

Table 1: Hypothetical Kinase Screening and Cytotoxicity Results

| Assay Type | Target/Cell Line | Result |

| Kinase Panel Screen | Kinase X | 95% Inhibition @ 10 µM |

| Kinase Panel Screen | Kinase Y | 88% Inhibition @ 10 µM |

| Kinase Panel Screen | Kinase Z | 15% Inhibition @ 10 µM |

| Cytotoxicity Assay | U87MG | IC₅₀ = 15 µM |

| Cytotoxicity Assay | A549 | IC₅₀ = 22 µM |

| Cytotoxicity Assay | MCF-7 | IC₅₀ > 100 µM |

Table 2: Hypothetical Follow-up Assay Results

| Assay Type | Target | Result |

| In Vitro Kinase Assay | Kinase X | IC₅₀ = 5.2 µM |

| In Vitro Kinase Assay | Kinase Y | IC₅₀ = 18.9 µM |

| Apoptosis Assay (U87MG) | % Apoptotic Cells | 45% at 2x IC₅₀ vs 5% in control |

Visualization of Pathways and Workflows

Figure 1: Hypothesized Kinase Inhibition Signaling Pathway

This diagram illustrates the potential impact of this compound on the canonical PI3K/AKT/mTOR signaling pathway, a common target for morpholine-containing inhibitors.

Caption: Hypothesized inhibition of the PI3K pathway by the title compound.

Figure 2: Experimental Workflow for MOA Deconvolution

This flowchart outlines the logical progression from broad screening to specific hypothesis validation.

Caption: A phased experimental workflow for MOA investigation.

Conclusion and Future Directions

While this compound is primarily regarded as a synthetic intermediate, its chemical structure, based on the privileged morpholine scaffold, suggests a tangible potential for inherent biological activity. This guide has put forth several scientifically grounded, speculative mechanisms of action, including kinase inhibition and cytotoxicity via apoptosis induction.

We have provided a clear, actionable, and phased experimental roadmap for researchers to systematically investigate these hypotheses. The successful identification of a definitive MOA would not only re-classify this molecule from a simple building block to a potential chemical probe or lead compound but would also enrich our understanding of the structure-activity relationships within the broader class of bioactive morpholine derivatives. Future work, contingent on positive findings, would involve stereospecificity studies (comparing with the (R)-enantiomer), preliminary in vivo toxicology, and medicinal chemistry efforts to optimize potency and selectivity.

References

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. e3s-conferences.org [e3s-conferences.org]

Stereochemistry and enantiomeric purity of (S)-morpholin-3-ylmethanol

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-morpholin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1] In pharmaceutical development, where the interaction between a drug molecule and its biological target is highly specific, controlling stereochemistry is paramount to ensuring efficacy and minimizing off-target effects.[2] (S)-morpholin-3-ylmethanol is a chiral building block of significant interest, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[3] This technical guide provides an in-depth exploration of the stereoselective synthesis of (S)-morpholin-3-ylmethanol and the analytical methodologies required to verify its enantiomeric purity, offering field-proven insights for researchers and drug development professionals.

The Critical Role of Stereochemistry in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of molecules known as enantiomers.[1] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[4] The two enantiomers of a chiral drug can differ significantly in their bioavailability, metabolism, potency, and selectivity for biological targets.[4] Consequently, the development of single-enantiomer drugs is often pursued to create more selective pharmacological profiles, improve therapeutic indices, and reduce the potential for adverse drug interactions.[4] The morpholine scaffold, present in (S)-morpholin-3-ylmethanol, is a privileged structure in medicinal chemistry, often imparting favorable properties such as metabolic stability.[3] The specific (S)-configuration at the C3 position is crucial for its utility as a precursor to complex chiral molecules with diverse applications in drug discovery.[3]

Stereoselective Synthetic Strategies for (S)-morpholin-3-ylmethanol

The synthesis of enantiomerically pure (S)-morpholin-3-ylmethanol can be approached through several strategic pathways. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter selectively. This is often the most efficient approach as it avoids the loss of 50% of the material inherent in resolving a racemic mixture.

-

Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of an unsaturated precursor, such as a dehydromorpholine, using a chiral catalyst. Rhodium complexes with chiral bisphosphine ligands have been successfully employed to synthesize 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields.[5][6][7] While more challenging for 3-substituted morpholines, this method remains a highly attractive and atom-economical approach.[7][8]

-

Organocatalytic Enantioselective Reactions: Organocatalysis has emerged as a valuable tool for constructing chiral molecules. For instance, cinchona alkaloid-derived catalysts have been used in asymmetric halocyclization reactions to produce chiral morpholines with high yields and enantioselectivities.[9][10] These methods offer the advantage of being metal-free, which can be beneficial in pharmaceutical manufacturing.

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure starting materials from nature. For the synthesis of (S)-morpholin-3-ylmethanol, a common precursor is a C3 synthon derived from the chiral pool, such as (S)-epichlorohydrin or its derivatives.[3] The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of morpholin-3-ylmethanol into its constituent enantiomers.[11]

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic morpholin-3-ylmethanol with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[11][] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.[11] While effective, this method can be laborious and is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[11]

-

Enzymatic Resolution: Biocatalysis offers a highly selective means of chiral resolution.[3] Lipases, for example, can be used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[13] This method can provide high enantiomeric purity but, like other resolution techniques, is limited to a 50% yield unless the undesired enantiomer can be racemized and recycled.

Workflow for Synthesis and Chiral Purity Analysis

The following diagram illustrates a generalized workflow for the synthesis of (S)-morpholin-3-ylmethanol followed by its purification and enantiomeric purity assessment.

Caption: Generalized workflow from synthesis to analysis.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds.[14][15] The principle behind this technique lies in the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, their separation.

Experimental Protocol: Chiral HPLC Analysis

The following is a representative protocol for the chiral HPLC analysis of morpholin-3-ylmethanol. Optimization of the mobile phase composition and flow rate may be necessary depending on the specific column and HPLC system used.

Objective: To separate and quantify the (S)- and (R)-enantiomers of morpholin-3-ylmethanol to determine the enantiomeric excess (% ee) of a sample.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AS-H)[16]

-

HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, hexane)

-

Amine modifier (e.g., triethylamine, diethylamine)

-

Sample of (S)-morpholin-3-ylmethanol

-

Racemic morpholin-3-ylmethanol standard

Procedure:

-

System Preparation:

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved. A typical mobile phase could be a mixture of an alcohol (e.g., methanol) and a non-polar solvent (e.g., hexane) with a small amount of an amine modifier (e.g., 0.1% triethylamine) to improve peak shape.[16]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the (S)-morpholin-3-ylmethanol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Prepare a solution of the racemic standard at the same concentration.

-

-

Analysis:

-

Inject the racemic standard onto the column and record the chromatogram. This will establish the retention times for both the (S)- and (R)-enantiomers.

-

Inject the (S)-morpholin-3-ylmethanol sample and record the chromatogram under the identical conditions.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Data Presentation

The results of the chiral HPLC analysis can be summarized in a table for clarity.

| Sample ID | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Peak Area (S)-enantiomer | Peak Area (R)-enantiomer | Enantiomeric Excess (% ee) |

| Racemic Standard | 5.9 | 6.8 | 50,123 | 49,877 | 0.25 |

| Synthesized Sample | 5.9 | 6.8 | 99,560 | 210 | >99.5 |

Note: Retention times and peak areas are hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.[16]

Conclusion

The stereochemical integrity of (S)-morpholin-3-ylmethanol is fundamental to its application as a chiral building block in the pharmaceutical industry. A thorough understanding of stereoselective synthetic methods, from asymmetric catalysis to chiral resolution, enables the efficient production of this valuable intermediate. Rigorous analytical control, primarily through chiral HPLC, is a non-negotiable step to validate the enantiomeric purity of the final product, ensuring its suitability for the development of safe and effective single-enantiomer drugs. The methodologies and insights presented in this guide are intended to support researchers and drug development professionals in navigating the critical aspects of stereochemistry and enantiomeric purity in their work with (S)-morpholin-3-ylmethanol.

References

- 1. longdom.org [longdom.org]

- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 3. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 9. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. sfera.unife.it [sfera.unife.it]

- 16. researchgate.net [researchgate.net]

(S)-morpholin-3-ylmethanol hydrochloride molecular weight and formula

An In-Depth Technical Guide to (S)-Morpholin-3-ylmethanol Hydrochloride (CAS: 218594-79-7) for Advanced Research and Development

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining the metabolically stable morpholine scaffold with a stereodefined hydroxymethyl group, make it an invaluable intermediate for the development of complex therapeutic agents. The morpholine ring, in particular, is recognized for its ability to improve physicochemical properties such as aqueous solubility and to enhance blood-brain barrier permeability, making it a favored moiety in the design of Central Nervous System (CNS) active drugs.[1] This guide provides a comprehensive overview of the core molecular attributes, synthesis, characterization, and critical applications of this compound, tailored for researchers and professionals in drug development.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential chemical and physical characteristics of this compound.

Chemical Identity and Structure

The compound is the hydrochloride salt of the (S)-enantiomer of morpholin-3-ylmethanol. The presence of the chiral center at the C-3 position is critical for its utility in stereoselective synthesis, where precise three-dimensional orientation is necessary for biological activity.

-

IUPAC Name : [(3S)-morpholin-3-yl]methanol;hydrochloride[3]

-

Synonyms : 3(S)-Hydroxymethylmorpholine hydrochloride, (S)-3-(Hydroxymethyl)morpholine Hydrochloride[3]

Physicochemical Properties

The hydrochloride salt form is deliberately utilized to improve the compound's stability and handling characteristics compared to its free base form.[6][7] The data presented below has been compiled from various authoritative chemical data sources.

| Property | Value | Source(s) |

| Exact Mass | 153.0556563 Da | [3] |

| Boiling Point | 218.3°C at 760 mmHg | [2] |

| Flash Point | 85.9°C | [2] |

| Density | 1.045 g/cm³ | [2] |

| Topological Polar Surface Area | 41.5 Ų | [3] |

| Hydrogen Bond Donors | 3 | [2][3] |

| Hydrogen Bond Acceptors | 3 | [2][3] |

Synthesis and Characterization

The synthesis of enantiomerically pure this compound requires a strategy that establishes and maintains the critical stereocenter. The following protocols are based on established chemical transformations for morpholine derivatives.

Rationale for Synthetic Strategies

The primary challenge in synthesizing this molecule is controlling the stereochemistry. Common approaches involve either starting with a chiral precursor or employing an asymmetric synthesis method. The subsequent conversion to the hydrochloride salt is a standard and crucial step. This is not merely for purification; it significantly enhances the compound's shelf-life and solubility in polar protic solvents, which is often a prerequisite for its use in subsequent synthetic steps or biological screening.[7]

Experimental Protocol: Synthesis and Quality Control

This section outlines a representative workflow for the synthesis and subsequent characterization to ensure the material's identity, purity, and stereochemical integrity.

Step 1: Synthesis of the Free Base, (S)-morpholin-3-ylmethanol A common method involves the reduction of a suitable morpholine precursor. This protocol is a conceptual representation of such a transformation.

-

To a stirred solution of an appropriate chiral morpholine-3-carboxylic acid derivative in an anhydrous solvent like tetrahydrofuran (THF), add a reducing agent (e.g., Lithium Aluminum Hydride) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The causality here is that the hydride reagent selectively reduces the carboxylic acid function to the primary alcohol without disturbing the morpholine ring.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water. This procedure is critical for safely neutralizing the reactive hydride and precipitating aluminum salts for easy filtration.

-

Filter the resulting slurry and concentrate the filtrate under reduced pressure to yield the crude (S)-morpholin-3-ylmethanol free base.

Step 2: Conversion to Hydrochloride Salt

-

Dissolve the crude free base from the previous step in a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of this compound will form. The principle is a simple acid-base reaction, protonating the basic nitrogen of the morpholine ring to form the ammonium salt.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualization: Synthesis and QC Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product, a self-validating system ensuring quality.

Caption: Workflow for the synthesis and quality control of (S)-morpholin-3-ylmethanol HCl.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile and strategic building block.

The Morpholine Moiety in Medicinal Chemistry

The morpholine ring is not merely an inert scaffold; it is a "pharmacokinetic enhancer."[1] Its inclusion in a drug candidate can improve metabolic stability and solubility.[7] The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of the oxygen atom allow for fine-tuning of a molecule's interaction with biological targets and improve its passage through the blood-brain barrier.[1]

A Key Intermediate for CNS-Targeting Agents

This compound is a crucial starting material for a range of complex molecules, particularly those targeting the central nervous system. It is a documented building block for synthesizing kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).[7] For example, it has been used in the synthesis of (S,S)-reboxetine, an antidepressant.[7] The chirality of the hydroxymethyl group is transferred to the final active pharmaceutical ingredient, dictating its specific interaction with the biological target.

Visualization: Application as a Chiral Building Block

This diagram illustrates how the title compound serves as a foundational piece in a multi-step synthesis to produce a high-value, complex target molecule.

Caption: Synthetic utility of (S)-morpholin-3-ylmethanol HCl as a foundational scaffold.

Broader Synthetic Utility

Beyond its use in drug discovery, (S)-morpholin-3-ylmethanol can be employed as a chiral ligand in asymmetric catalysis, where it can influence the stereochemical outcome of a reaction.[7] Furthermore, its bifunctional nature makes it a candidate for incorporation into novel polymers and as a precursor for chiral ionic liquids in material science.[7]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as an irritant and requires careful handling.[3][5]

Hazard Identification

The following hazards are identified according to the Globally Harmonized System (GHS).[5]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |

Recommended Handling Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8]

-

Hygiene : Avoid breathing dust.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8]

-

Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Storage and Stability

-

Conditions : Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Temperature : Recommended storage is under an inert atmosphere at 2-8°C.[4][9]

-

Incompatibilities : Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material science. Its well-defined stereochemistry, coupled with the advantageous properties of the morpholine scaffold, provides a reliable and versatile starting point for the synthesis of complex, high-value molecules. A comprehensive understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development settings.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 218594-79-7|this compound|BLD Pharm [bldpharm.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 7. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 8. northmetal.net [northmetal.net]

- 9. 211053-50-8|(S)-Morpholin-3-ylmethanol|BLD Pharm [bldpharm.com]

Introduction: The Rise of the Morpholine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-Based Chiral Building Blocks

In the landscape of medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in successful drug candidates.[1][2][3] Its prevalence is not accidental; it stems from a unique combination of physicochemical properties that medicinal chemists leverage to overcome challenges in drug design, particularly in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4][5][6] When chirality is introduced, these building blocks offer a three-dimensional diversity that is critical for achieving selective and potent interactions with biological targets.[7][8]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of chiral morpholine building blocks. We will move beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic implications of these properties in the design of next-generation therapeutics. We will delve into the synthesis of these vital components, dissect their key molecular characteristics, and illustrate their impact through real-world case studies of approved drugs.

Part 1: Synthesis and Chiral Resolution - Crafting the Building Blocks

The utility of any chiral building block begins with its accessibility. The synthesis of enantiomerically pure morpholines is a well-explored field, with strategies tailored to different complexity levels and substitution patterns.[3] The efficient synthesis of these enantiopure building blocks remains a critical challenge, but several robust methods are employed.[4][5][6]

Synthetic Strategies

-

From the Chiral Pool: A common and efficient strategy involves starting with readily available enantiopure materials, such as amino acids (e.g., Boc-protected serine) or diols.[4][9] This approach imparts the desired stereochemistry from the outset, avoiding the need for downstream resolution.

-

Asymmetric Synthesis: This method establishes the stereocenter during the synthetic sequence. A notable example is the asymmetric reductive amination directed by chiral (phenyl)ethylamines, which can achieve high diastereoselectivity.[10]

-

Halocyclization: Electrophile-induced cyclization, for instance using bromine on optically pure N-allyl-β-amino alcohols, provides a direct route to highly substituted chiral morpholines.

Chiral Resolution of Racemic Morpholines

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers, a process known as chiral resolution.[11] The most common method relies on the formation of diastereomeric salts.[11][12]

This protocol describes a general, self-validating workflow for resolving a racemic morpholine derivative using a chiral acid.

Causality Behind the Choices:

-

Resolving Agent: A chiral acid (e.g., dibenzoyl-L-tartaric acid, DTTA) is chosen to react with the basic nitrogen of the morpholine. This forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which is the basis for their separation.[11][12]

-

Solvent Screening: The success of the resolution is critically dependent on finding a solvent system where the solubility difference between the two diastereomeric salts is maximized. Therefore, screening a range of solvents (e.g., isopropanol, ethanol, acetone) is a mandatory optimization step.[10][13]

-

Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be optimal, leading to the crystallization of a highly pure salt of one diastereomer, leaving the other in the mother liquor.[10]

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic morpholine base (1.0 equiv.) in a suitable solvent (e.g., 2-propanol, 20 volumes). Add the chiral resolving agent (0.5–1.0 equiv.), such as (-)-DTTA.[10]

-

Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization. The mixture may be stored at a lower temperature (e.g., 4°C) to maximize the yield of the less soluble diastereomeric salt.

-

Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

-

Enantiomeric Excess (ee) Analysis: Analyze the enantiomeric purity of the crystalline salt and the mother liquor using a chiral HPLC method. An effective resolution will show a high ee for the crystallized salt (ideally >95%) and a corresponding enrichment of the other enantiomer in the mother liquor.[10]

-

Liberation of the Free Base: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., saturated NaHCO₃). Stir until the salt fully dissolves.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over a suitable agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure morpholine free base.

Diagram: Workflow for Chiral Resolution

Caption: Workflow of diastereomeric salt resolution.

Part 2: Core Physicochemical Properties and Their Implications

The substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts significant and advantageous changes to its physicochemical properties.[14]

Basicity (pKa)

The presence of the electron-withdrawing ether oxygen pulls electron density away from the amine nitrogen.[14][15] This inductive effect makes the nitrogen lone pair less available for protonation, rendering morpholine a weaker base than structurally similar secondary amines like piperidine.

Implication in Drug Design: Lower basicity is often highly desirable. Highly basic compounds (pKa > 10) are more likely to be protonated at physiological pH, which can lead to interactions with acidic targets like hERG potassium channels (cardiotoxicity risk) or phospholipids (phospholipidosis risk). By modulating pKa downwards, the morpholine scaffold can help mitigate these off-target effects while retaining enough basicity for necessary target interactions or to ensure aqueous solubility.[18]

Lipophilicity (LogP) and Solubility

The morpholine ring offers a unique balance between lipophilicity and hydrophilicity.[19] The parent morpholine is hydrophilic, with a calculated logP of approximately -0.86 to -0.9.[16]

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. This ability to engage in hydrogen bonding interactions generally improves aqueous solubility compared to more lipophilic rings like piperidine.[20]

-

Blood-Brain Barrier (BBB) Permeability: For Central Nervous System (CNS) drugs, a delicate balance of lipophilicity is required. The morpholine scaffold can help achieve this balance, improving brain permeability and blood solubility.[19][20]

| Property Comparison: Morpholine vs. Piperidine | | :--- | :--- | :--- | | Property | Morpholine | Piperidine | | pKa | ~8.5[16] | ~11.1 | | logP (Calculated) | -0.86[16] | ~0.83 | | Metabolic Stability | Generally Higher[14] | Generally Lower[14] | | Key Feature | Ether oxygen reduces basicity and can act as H-bond acceptor. | More basic and lipophilic. |

Metabolic Stability

A key advantage of the morpholine scaffold is its generally enhanced metabolic stability compared to piperidine.[14] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[14]

However, the ring is not inert. Common metabolic pathways include:

-

Oxidation: Can occur at the carbon atoms adjacent to the nitrogen or oxygen.[21]

-

N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.[14][21]

-

Ring Opening: Cleavage of C-N or C-O bonds can lead to more polar metabolites.[21]

-

N-oxidation: The nitrogen atom itself can be oxidized to an N-oxide.[21]

CYP-mediated degradation of the morpholine ring often leads to non-toxic metabolites, which is a favorable safety profile.[9]

Diagram: Key Structure-Property Relationships

Caption: How morpholine's structure dictates its key properties.

This assay is a standard primary screen to assess a compound's susceptibility to oxidative metabolism by Phase I enzymes.[21]

Causality Behind the Choices:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells, which are rich in CYP enzymes, the primary drivers of Phase I metabolism.[21]

-

NADPH: This cofactor is required for the catalytic activity of CYP enzymes. Reactions are initiated by its addition. The "-NADPH" control ensures that compound disappearance is due to enzymatic activity and not chemical instability.

-

Positive Control: A compound with known high metabolic clearance (e.g., Verapamil) is used to validate that the microsomal system is active.

-

LC-MS/MS Analysis: This highly sensitive and specific analytical technique is used to quantify the remaining parent compound over time.

Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes (e.g., human, rat) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and microsomes. Prepare working solutions of the test compound and a positive control.

-

Incubation Setup: In a 96-well plate, add the reaction mixture. Include wells for each time point (e.g., 0, 5, 15, 30, 60 min), a control with no NADPH, and a positive control.

-

Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells except the "-NADPH" control.

-

Time Points & Quenching: At each designated time point, stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard for analytical normalization).[21]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[21]

Conformational Analysis and Crystallography

The morpholine ring typically adopts a stable chair conformation.[19][22] The specific orientation of substituents (axial vs. equatorial) can significantly influence how the molecule presents its pharmacophoric features to a biological target. Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation and absolute stereochemistry of these chiral building blocks.[23][24]

Part 3: Applications and Case Studies in Drug Development

The strategic incorporation of chiral morpholine scaffolds has been instrumental in the success of numerous approved drugs.

-

Aprepitant (Emend®): An antiemetic drug, aprepitant contains a complex morpholine core. Here, the morpholine acts as a rigid scaffold, correctly positioning the three substituent arms for optimal interaction with the NK1 receptor.[20] This precise spatial arrangement is crucial for its high potency and selectivity.

-

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant, reboxetine features a (2S,3S)-disubstituted morpholine. The stereochemistry is critical for its activity, and the morpholine ring contributes to the overall physicochemical profile needed for a CNS drug.[20][25]

-

Gefitinib (Iressa®): An anticancer agent that inhibits the EGFR tyrosine kinase. The morpholine group appended to the quinazoline core enhances aqueous solubility and provides a key interaction point within the kinase binding site, contributing to the drug's favorable pharmacokinetic properties.[26]

-

Linezolid (Zyvox®): An antibiotic, linezolid contains an N-acetylated aminomethyl-substituted morpholine. The morpholine moiety is a key part of its structure, contributing to its unique mechanism of action and overall drug-like properties.[26]

Conclusion

Chiral morpholine-based building blocks are far more than simple heterocyclic amines. They are sophisticated tools that offer medicinal chemists a reliable means to fine-tune critical drug properties. Their reduced basicity mitigates safety risks, while their balanced lipophilicity and hydrogen bonding capacity can be used to optimize solubility and permeability.[1][19] Crucially, their enhanced metabolic stability often translates to improved bioavailability and a more predictable pharmacokinetic profile.[14][20] As drug discovery continues to tackle increasingly complex biological targets, the rational application of these versatile, chiral scaffolds will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. Morpholine - Wikipedia [en.wikipedia.org]

- 16. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. lifechemicals.com [lifechemicals.com]

- 26. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to the Safe Handling of (S)-morpholin-3-ylmethanol hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (S)-morpholin-3-ylmethanol hydrochloride (CAS No: 218594-79-7). As a crucial building block in pharmaceutical research and development, a thorough understanding of its properties and associated hazards is paramount to ensure a safe laboratory environment. This document synthesizes critical safety data with practical, field-proven insights to empower researchers to work confidently and securely with this compound.

Compound Profile and Hazard Identification

This compound is a chiral morpholine derivative.[1] Its hydrochloride salt form generally enhances water solubility, making it convenient for various synthetic applications.[1] However, this reactivity also brings inherent hazards that must be rigorously managed.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is fundamental to understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 218594-79-7 | [2][3] |

| Molecular Formula | C5H12ClNO2 | [2][3] |

| Molecular Weight | 153.61 g/mol | [2][3][4] |

| Appearance | Off-white to white solid | [5][6] |

| Melting Point | 51 - 56 °C | [5] |

| Solubility | Soluble in water | [1] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2][3] It is crucial to recognize these potential risks before any handling occurs.

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2][3]

Some safety data sheets also indicate a hazard for acute dermal toxicity (Harmful in contact with skin).[4] The signal word associated with this compound is "Warning" .[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE. The causality is clear: engineering controls provide the first line of defense, while PPE protects the individual from residual exposure.

Engineering Controls

-

Ventilation: All manipulations of this compound, especially handling of the solid form that can create dust, must be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[7][8]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[9] Regular testing of this equipment is essential to ensure functionality in an emergency.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to protect the user from specific, identified hazards.

-

Eye and Face Protection: Use chemical safety glasses and a face shield.[2] Standard safety glasses are insufficient; the hydrochloride salt can be particularly damaging to the eyes, and a face shield provides a necessary additional layer of protection.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[2] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

-

Lab Coat: A flame-retardant lab coat must be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator is necessary.[9][10]

Caption: PPE Donning and Doffing Workflow.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure.

Safe Handling

-

Prevent the formation of dust and aerosols during handling.[2] Use appropriate tools for weighing and transferring the solid.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[2][10]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Atmosphere: Store under an inert atmosphere.

-

Temperature: Recommended storage is at 2-8°C.[2] This is to maintain the long-term stability of the compound.

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial to mitigate harm. All laboratory personnel must be familiar with these procedures.

First Aid Measures

The following is a step-by-step guide for immediate first aid. In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the attending physician.[2]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Caption: Emergency Response Logic Flow.

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[8][10]

-

Environmental Precautions: Prevent the substance from entering drains.[12]

-

Containment and Cleanup:

Disposal Considerations

All chemical waste must be handled as hazardous.

-

Product Disposal: Dispose of this material as hazardous waste through an authorized disposal company.[2] Disposal must be in accordance with all applicable federal, state, and local regulations.[10]

-

Container Disposal: Contaminated packaging should be treated as the product itself and disposed of accordingly.[2][10] Do not reuse empty containers.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but it should be considered a stable compound under recommended storage conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable research chemical, and its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, correct PPE usage, and strict handling procedures, researchers can effectively mitigate risks. This guide serves as a foundational document; however, it must be supplemented by site-specific training and a vigilant commitment to a culture of safety.

References

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]

- 10. northmetal.net [northmetal.net]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. carlroth.com:443 [carlroth.com:443]

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Morpholine-Containing Heterocyclic Compounds

Abstract